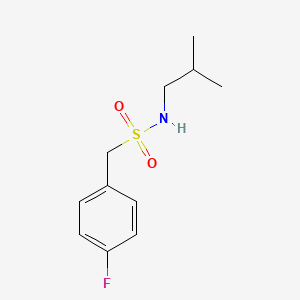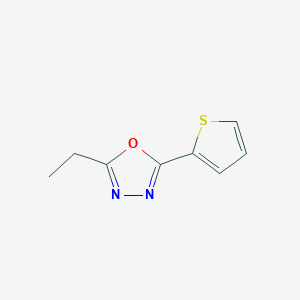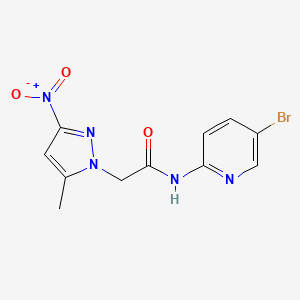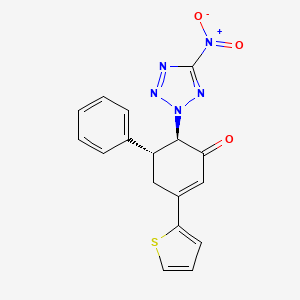![molecular formula C12H11IN2 B14950888 3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B14950888.png)
3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom at the third position and a methyl group at the fourth position on the benzene ring, along with a pyrrole moiety attached through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline typically involves the iodination of 4-methylaniline followed by the condensation with pyrrole-2-carboxaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The condensation reaction is usually carried out in the presence of an acid catalyst to promote the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of 3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline.
4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline: Lacks the iodine atom but has a similar structure.
3-iodo-4-methylphenylamine:
Uniqueness
This compound is unique due to the presence of both the iodine atom and the pyrrole moiety, which confer specific chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H11IN2 |
|---|---|
分子量 |
310.13 g/mol |
IUPAC 名称 |
N-(3-iodo-4-methylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H11IN2/c1-9-4-5-10(7-12(9)13)15-8-11-3-2-6-14-11/h2-8,14H,1H3 |
InChI 键 |
WMSAWSOFSCNVTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CN2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)


![N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide](/img/structure/B14950819.png)
![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B14950832.png)
![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)


![4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14950843.png)
![methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B14950846.png)
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)

